Gypenoside XVII
Overview
Description
Mechanism of Action
Target of Action
Gypenoside XVII, an active ingredient isolated from Gynostemma pentaphyllum, has been found to target several key components in the body. It has been shown to interact with the complement C3 receptor (C3aR) and its downstream effector STAT3 . Additionally, it has been found to interact with the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways . These targets play a crucial role in various biological processes, including inflammation, apoptosis, and mitochondrial autophagy .
Mode of Action
This compound interacts with its targets in a way that leads to several beneficial changes in the body. It has been found to inhibit the activation of the complement C3/C3aR/STAT3/cytokine signaling in the prefrontal cortex . Furthermore, it has been shown to maintain moderate activation of autophagy under ischemic and oxygen-glucose deprivation/reoxygenation (OGD/R) conditions, producing neuroprotective effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to be involved in the regulation of mitochondrial autophagy, which is associated with crosstalk between the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathway . Additionally, it has been shown to inhibit the complement C3/C3aR/STAT3/cytokine signaling pathway . These pathways play a crucial role in maintaining cellular homeostasis and protecting against various neurological disorders.
Result of Action
The interaction of this compound with its targets and the subsequent changes in biochemical pathways lead to several molecular and cellular effects. It has been found to significantly improve mitochondrial metabolic functions and suppress cerebral ischemic injury . Additionally, it has been shown to significantly inhibit the activation of microglia and the expression of C3 in mice exposed to chronic unpredictable mild stress (CUMS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of stressors such as CUMS can affect the action of this compound . .
Biochemical Analysis
Biochemical Properties
Gypenoside XVII plays a crucial role in biochemical reactions, particularly in the context of anti-inflammatory and neuroprotective activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is produced via the enzymatic transformation of ginsenoside Rb1 by β-glucosidase, which hydrolyzes the outer glucose moiety linked to the C-3 position in ginsenoside Rb1 . This interaction highlights the importance of β-glucosidase in the biotransformation process. Additionally, this compound has been shown to inhibit the generation of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, indicating its interaction with inflammatory mediators .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been found to protect against cerebral ischemia/reperfusion injury by regulating mitochondrial autophagy through the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways . This regulation helps maintain mitochondrial function and cellular homeostasis. Furthermore, this compound has demonstrated neuroprotective effects by reducing synaptic glutamate release and protecting against excitotoxic injury in rat cortical nerve terminals . These findings suggest that this compound influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It has been shown to inhibit the activation of the complement C3a receptor and the downstream STAT3 signaling pathway, thereby reducing the expression of pro-inflammatory cytokines . Additionally, this compound regulates mitochondrial autophagy by activating the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways . These interactions highlight the compound’s ability to modulate enzyme activity, gene expression, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy in both in vitro and in vivo models. For example, in a rat model of cerebral ischemia/reperfusion injury, this compound significantly improved mitochondrial metabolic functions and suppressed cerebral ischemic injury over time . These findings indicate that this compound has long-term effects on cellular function and remains stable under experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study investigating its antidepressant-like effects, this compound was administered to mice at various doses (1, 2.5, 5, and 10 mg/kg). The results showed that this compound significantly attenuated depression-like behaviors and alleviated acute stress-induced hyperactivity of serum corticosterone levels . Additionally, higher doses of this compound were found to enhance its neuroprotective effects, although potential toxic or adverse effects at very high doses were not extensively reported.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biotransformation from ginsenoside Rb1. The metabolic pathway involves the conversion of ginsenoside Rb1 to this compound via the action of β-glucosidase . This pathway highlights the role of specific enzymes in the metabolism of this compound. Additionally, this compound has been shown to influence metabolic flux and metabolite levels, further emphasizing its role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Studies have shown that this compound is efficiently transported and distributed within cells, where it exerts its pharmacological effects . The compound’s ability to interact with specific transporters and binding proteins facilitates its localization and accumulation in target tissues, enhancing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in mitochondria, where it regulates mitochondrial autophagy and maintains mitochondrial function . Additionally, this compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for the compound’s therapeutic effects.
Preparation Methods
Gynosaponin S can be isolated from Gynostemma pentaphyllum using various extraction and purification techniques. One common method involves extracting the plant material with water or an aqueous lower aliphatic alcohol, followed by treatment with a non-ionic adsorption resin . The adsorbed substances are then eluted with a lower aliphatic alcohol, and further purification is achieved using alumina . Enzymatic biotransformation is another promising method for preparing gynosaponins, offering high substrate specificity and stability, low levels of by-products, and high production yields .
Chemical Reactions Analysis
Gynosaponin S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the glycosidic moieties or the aglycone structure .
Scientific Research Applications
Comparison with Similar Compounds
Gynosaponin S is similar to other dammarane saponins isolated from Gynostemma pentaphyllum, such as gypenoside XLVII and gypenoside L . it is unique in its specific glycosidic moieties and aglycone structure, which contribute to its distinct biological activities . Other similar compounds include ginsenosides from Panax ginseng, which share structural similarities and exhibit comparable pharmacological effects .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBFCAALKKNCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80321-69-3 | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 181 °C | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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